molecular formula C19H14BrFN4OS B11261606 4-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

4-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11261606
M. Wt: 445.3 g/mol
InChI Key: HAOLWXFOLCBLMF-UHFFFAOYSA-N
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Description

4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a bromo group and a 3-fluorophenyl-triazolo-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides .

Scientific Research Applications

4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The triazolo-thiazole moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-{2-[2-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE
  • 4-BROMO-N-{2-[2-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE

Uniqueness

The uniqueness of 4-BROMO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H14BrFN4OS

Molecular Weight

445.3 g/mol

IUPAC Name

4-bromo-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C19H14BrFN4OS/c20-14-6-4-12(5-7-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26)

InChI Key

HAOLWXFOLCBLMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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